molecular formula C18H13FN4OS B12189174 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12189174
M. Wt: 352.4 g/mol
InChI Key: NJNGUOUSKNPXFQ-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be constructed by the reaction of a suitable thioamide with α-haloketones.

    Coupling Reaction: The final coupling of the benzimidazole and thiazole moieties can be achieved through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are known for their antiparasitic activities.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir, which have various biological activities.

Uniqueness

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of benzimidazole and thiazole moieties, which may confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C18H13FN4OS

Molecular Weight

352.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H13FN4OS/c1-10-15(25-17(20-10)11-6-2-3-7-12(11)19)16(24)23-18-21-13-8-4-5-9-14(13)22-18/h2-9H,1H3,(H2,21,22,23,24)

InChI Key

NJNGUOUSKNPXFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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